molecular formula C19H28N2O3 B2675549 4-(4-Tert-butylphenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid CAS No. 306730-35-8

4-(4-Tert-butylphenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid

Cat. No.: B2675549
CAS No.: 306730-35-8
M. Wt: 332.444
InChI Key: DUFAIHGZAFZYTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Tert-butylphenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C19H28N2O3 and its molecular weight is 332.444. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research has developed novel bioactive natural product analogs incorporating structures similar to "4-(4-Tert-butylphenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid," demonstrating significant antitumor activity against a panel of cell lines. Such compounds were synthesized through a two-step process starting from aniline derivatives, leading to potent compounds with mean IC50 values indicating their effectiveness in inhibiting tumor cell proliferation (Maftei et al., 2013).

Biological and Pharmacological Activities

The compound and its related analogs have been part of studies focusing on molecular docking, vibrational, structural, electronic, and optical characteristics, demonstrating their potential as nonlinear optical materials and indicating their significance in biological activities. Such studies reveal the compound's role in inhibiting growth factors and suggesting pharmacological importance, providing a basis for further investigation into butanoic acid derivatives (Vanasundari et al., 2018).

Properties

IUPAC Name

4-(4-tert-butylphenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3/c1-19(2,3)15-7-5-14(6-8-15)17(22)13-16(18(23)24)21-11-9-20(4)10-12-21/h5-8,16H,9-13H2,1-4H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUFAIHGZAFZYTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)CC(C(=O)O)N2CCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.